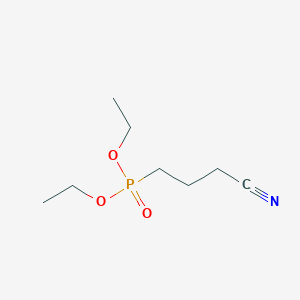

diethyl 3-cyanopropylphosphonate

Description

Its structure combines the electron-withdrawing cyano (-CN) group with a propyl spacer, influencing its reactivity, solubility, and applications in organic synthesis.

Key features inferred from structural analogs:

- Molecular Formula: Likely C₈H₁₄NO₃P (based on substitution patterns).

- Functional Groups: Phosphonate ester (P-O-C₂H₅) and terminal cyano group.

- Applications: Potential use as a ligand in catalysis, intermediate in agrochemical synthesis, or monomer in polymer chemistry due to the polar cyano group .

Properties

CAS No. |

53253-67-1 |

|---|---|

Molecular Formula |

C8H16NO3P |

Molecular Weight |

205.19 g/mol |

IUPAC Name |

4-diethoxyphosphorylbutanenitrile |

InChI |

InChI=1S/C8H16NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-6,8H2,1-2H3 |

InChI Key |

WSRSAJMZQTVHFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCC#N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 3-cyanopropylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate halide .

Industrial Production Methods

Industrial production of diethyl-3-cyanopropylphosphonate typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

diethyl 3-cyanopropylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the cyanopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride for activation, and various nucleophiles such as O, S, N, and C nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonylated derivatives .

Scientific Research Applications

diethyl 3-cyanopropylphosphonate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonylated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.

Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of diethyl-3-cyanopropylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biomolecules, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of diethyl 3-cyanopropylphosphonate with structurally related phosphonates is provided below:

*Estimated data based on analogs.

Key Observations :

Contrasts :

- Unlike DMMP, diethyl 3-cyanopropylphosphonate’s cyano group enables participation in click chemistry (e.g., azide-alkyne cycloadditions), expanding its utility in bioconjugation .

- Compared to diethyl methylphosphonite (P(III)), the P(V) center in diethyl 3-cyanopropylphosphonate makes it less reactive toward nucleophiles but more stable under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.